Diethyl sulfite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8838. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

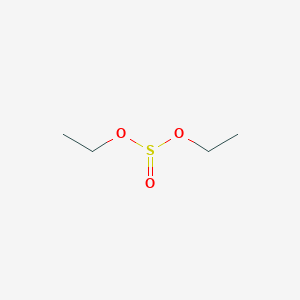

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBFARDFTXOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060777 | |

| Record name | Sulfurous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | Diethyl sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-81-4 | |

| Record name | Diethyl sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfurous acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl sulfite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF6566JT87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nucleophilic Attack at Carbon Sn2 Pathway

This is the most synthetically valuable pathway, resulting in the ethylation of the nucleophile. The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the carbon atom attached to the oxygen, displacing the ethyl sulfite (B76179) anion. Sulfur-based nucleophiles, such as thiolates, are particularly effective in this reaction due to the high nucleophilicity of sulfur. libretexts.orgchemistrysteps.com This pathway is favored by strong, soft nucleophiles.

Mechanism: SN2

Electrophilic Center: α-Carbon of the ethyl group

Product: Ethylated nucleophile (e.g., ether, thioether, amine)

Leaving Group: Ethyl sulfite anion ([C₂H₅OSO₂]⁻)

The utility of this pathway is demonstrated in the synthesis of various ethylated compounds, which are crucial intermediates in the pharmaceutical and chemical industries. atamankimya.comnih.gov

Nucleophilic Attack at Sulfur

Alternatively, a nucleophile can attack the electron-deficient sulfur atom of the sulfite (B76179) ester. This pathway involves the formation of a trigonal-bipyramidal intermediate. The outcome of this reaction is the displacement of one of the ethoxide (EtO⁻) leaving groups.

Mechanism: Nucleophilic substitution at sulfur

Electrophilic Center: Sulfur atom

Product: A new sulfinyl compound and an ethoxide anion

Leaving Group: Ethoxide anion (C₂H₅O⁻)

This reaction pathway is less common for simple dialkyl sulfites in synthetic applications compared to ethylation but is a known process in the chemistry of sulfonyl compounds. iupac.org Hard nucleophiles, under certain conditions, may favor attack at the sulfur center. The general reaction is as follows:

Nu:⁻ + C₂H₅-O-S(O)-O-C₂H₅ → C₂H₅-O-S(O)-Nu + C₂H₅O⁻

The table below contrasts the two primary substitution pathways.

| Feature | Attack at α-Carbon (Ethylation) | Attack at Sulfur |

|---|---|---|

| Mechanism Type | SN2 | Nucleophilic Substitution at Sulfur |

| Site of Attack | α-Carbon | Sulfur Atom |

| Primary Product | Ethylated Nucleophile | Substituted Sulfite Ester |

| Leaving Group | Ethyl sulfite ([C₂H₅OSO₂]⁻) | Ethoxide (C₂H₅O⁻) |

| Favored by | Soft, strong nucleophiles (e.g., RS⁻, I⁻) | Hard nucleophiles (under specific conditions) |

| Synthetic Utility | High (for synthesis of ethylated compounds) | More limited; primarily of mechanistic interest. |

Understanding these distinct pathways is crucial for controlling the outcome of reactions involving diethyl sulfite and for designing synthetic routes that leverage its role as either an ethylating agent or a source of an electrophilic sulfur center.

Chemical Reactivity and Mechanistic Investigations of Diethyl Sulfite

Diethyl Sulfite (B76179) as a Reagent in Organic Transformations

Diethyl sulfite serves as a versatile reagent in various organic transformations, primarily recognized for its role in protecting carbonyl functionalities and the reactivity of its sulfite moiety.

In multistep organic synthesis, it is often necessary to protect reactive functional groups, such as carbonyls, to prevent them from undergoing unwanted reactions. wikipedia.org this compound can be employed for this purpose, converting aldehydes and ketones into their corresponding sulfite esters, which are analogous to acetals. This protection strategy is crucial when other parts of the molecule must react with reagents that would otherwise attack the carbonyl group, such as certain reducing agents or nucleophiles. wikipedia.orgnih.gov

The protection mechanism involves the acid-catalyzed reaction of the carbonyl compound with this compound. The resulting protected group is stable under various conditions but can be removed (deprotection) to regenerate the original carbonyl group when needed. nih.gov The formation of these sulfite derivatives temporarily masks the electrophilic nature of the carbonyl carbon.

Table 1: Comparison of Carbonyl Protecting Groups

| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |

|---|---|---|---|

| This compound Adduct | Acid catalyst | Stable to certain nucleophiles and reducing agents | Acidic hydrolysis |

| Acetal (B89532)/Ketal (e.g., from Ethylene Glycol) | Acid catalyst, removal of water wikipedia.org | Stable to bases, nucleophiles, hydrides wikipedia.org | Aqueous acid wikipedia.org |

| Thioacetal/Thioketal (e.g., from Ethanedithiol) | Acid catalyst wikipedia.org | Stable to acidic and basic conditions tandfonline.com | Oxidative or mercury(II) salts tandfonline.com |

The sulfite moiety in this compound possesses centers that are susceptible to nucleophilic attack. The sulfur atom, being electron-deficient, and the two carbon atoms attached to the oxygen atoms can all serve as electrophilic sites. Nucleophilic substitution can occur at the sulfur atom, leading to the displacement of an ethoxy group, or at the carbon atoms, resulting in cleavage of the carbon-oxygen bond. actachemscand.org

Studies on cyclic sulfites have shown that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. actachemscand.org For instance, strong nucleophiles may attack the sulfur atom directly. The nucleophilicity of sulfur compounds is generally greater than that of their oxygen analogues, which influences their reactivity in substitution reactions. scispace.com In the case of this compound, nucleophilic attack can lead to the formation of new sulfur-containing compounds or the release of sulfur dioxide.

Mechanistic Elucidation of this compound-Mediated Reactions

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting products. This involves studying the kinetics of the reactions and identifying any transient species that are formed.

Kinetic studies provide quantitative data on the rates of chemical reactions. For this compound, kinetic analysis of its hydrolysis has been a subject of investigation. The acid-catalyzed hydrolysis of this compound has been studied to understand the mechanism of nucleophilic displacements in organic sulfites. rsc.org These studies measure how the reaction rate is affected by factors such as reactant concentrations, temperature, and pH.

For comparison, the hydrolysis of the related compound, diethyl sulfate (B86663), has been shown to proceed via C-O bond cleavage. cdnsciencepub.com Kinetic data, including rate constants and activation parameters, help to distinguish between different possible mechanisms, such as concerted pathways versus stepwise processes involving intermediates. While detailed kinetic data specifically for a wide range of this compound-mediated reactions are not extensively documented in the provided results, studies on analogous compounds like dialkyl sulfates and cyclic sulfites provide a framework for understanding its reactivity. cdnsciencepub.comacs.org The rate of hydrolysis for esters can vary significantly depending on the pH and the structure of the ester. rsc.orgchemrxiv.org

Table 2: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Temperature | Rate generally increases with temperature | Provides molecules with sufficient activation energy |

| Concentration | Rate typically increases with reactant concentration | Increases the frequency of molecular collisions |

| Catalyst | Increases the rate of reaction | Provides an alternative reaction pathway with lower activation energy |

| Solvent | Can significantly influence rate | Solvation effects can stabilize or destabilize reactants and transition states |

The identification of reaction intermediates is crucial for elucidating a reaction mechanism. rsc.org In reactions involving organic sulfites, various transient species have been proposed. For example, in the thermal decomposition of related sulfur compounds, radical intermediates are often generated. nih.gov The decomposition of sulfur ylides has been shown to proceed through carbene intermediates. semanticscholar.org

In the context of nucleophilic substitution, reactions at the sulfur atom of this compound may proceed through a trigonal-bipyramidal intermediate, similar to mechanisms proposed for other sulfonyl compounds. scispace.com The reaction of carboxylic acids with thionyl chloride to form acid chlorides, a process related to sulfite chemistry, involves an acyl chlorosulfite intermediate. libretexts.org Uncovering the specific intermediates in this compound reactions often requires advanced spectroscopic techniques or trapping experiments to capture these short-lived species. rsc.org

Antioxidant Properties and Mechanisms of Organic Sulfites

Organic sulfites, including this compound, are known to possess antioxidant properties. wikipedia.org They are used as additives in materials like polymers to prevent oxidative degradation. wikipedia.org The antioxidant action of sulfites is generally attributed to their ability to act as reducing agents or radical scavengers.

Investigation of Radical Scavenging Capabilities

The investigation into the direct radical scavenging capabilities of this compound is an area of ongoing scientific inquiry. While the broader class of sulfites is known to interact with free radicals, specific mechanistic details and quantitative data for this compound are not extensively documented in publicly available literature. Generally, the interaction of sulfites with radicals can lead to the formation of the sulfite radical anion (SO₃•⁻). This species can then participate in a cascade of reactions, including reacting with molecular oxygen to form a sulfonyl peroxyl radical, which is a potent oxidizing agent.

Studies on various sulfur-containing compounds have provided insights that may be relevant to understanding the potential radical scavenging activity of this compound. For instance, research on the reactions of hydroxyl radicals (•OH) with small organosulfur compounds has shown that the presence of sulfur functional groups can significantly influence the reaction kinetics. The strong electron-withdrawing nature of sulfate and sulfite groups in other molecules has been observed to have a deactivating effect on the rate of hydrogen abstraction by hydroxyl radicals.

Furthermore, studies on the reaction of ethyl radicals with sulfur dioxide have shown that at lower temperatures, an addition reaction to form ethylsulfonyl radicals is rapid. However, these radicals become increasingly unstable as the temperature rises. While this involves a different radical and sulfur species, it highlights the potential for interactions between alkyl groups and sulfur oxides to form radical adducts.

Table 1: Summary of Research on Radical Interactions with Sulfite and Related Compounds

| Compound/Radical System | Key Findings | Research Focus |

| Sulfite and Peroxynitrite | The reaction produces the sulfite radical anion (SO₃•⁻), which can then react with molecular oxygen. | Characterization of sulfur-centered radical intermediates. |

| Alkyl Sulfates/Sulfonates and Hydroxyl Radicals | The sulfite functional group shows a deactivating effect on the reaction kinetics due to its electron-withdrawing nature. | Investigating the influence of sulfur functional groups on hydroxyl radical reactions. |

| Ethyl Radicals and Sulfur Dioxide | Rapid addition reaction occurs at low temperatures to form ethylsulfonyl radicals, which become unstable at higher temperatures. | Studying the reaction of free radicals with sulfur dioxide. |

Role as Secondary Antioxidants in Chemical Systems

This compound has been identified as an effective secondary antioxidant, particularly in the stabilization of polymers. Unlike primary antioxidants that act by scavenging free radicals directly, secondary antioxidants function by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are key intermediates in the auto-oxidation of organic materials, and their decomposition into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals is a critical step in the propagation of oxidative degradation.

Research by Guenther and colleagues has systematically investigated the antioxidant action of organic sulfites, including this compound. Their work demonstrates that these compounds are efficient hydroperoxide decomposers. The primary mechanism involves the oxidation of the sulfite ester to the corresponding sulfate ester. This reaction proceeds stoichiometrically, with one mole of the organic sulfite reacting with one mole of hydroperoxide.

The reaction between an organic sulfite and a hydroperoxide can be represented as: (RO)₂SO + R'OOH → (RO)₂SO₂ + R'OH

In this reaction, this compound is oxidized to diethyl sulfate, and the hydroperoxide is reduced to a stable alcohol. This process effectively removes the hydroperoxides from the system before they can undergo homolytic cleavage to form destructive free radicals, thus inhibiting the chain reaction of oxidation.

The efficacy of this compound as a secondary antioxidant has been demonstrated in various polymer systems. For instance, in the stabilization of polypropylene, the addition of organic sulfites has been shown to significantly enhance the long-term thermal stability. The performance of this compound is influenced by the reaction conditions, such as temperature and the nature of the polymer matrix.

The role of this compound as a hydroperoxide decomposer is a key aspect of its function as a stabilizer in chemical systems susceptible to oxidation. By preventing the proliferation of free radicals, it contributes to the preservation of the material's physical and chemical properties over time.

Table 2: Research Findings on this compound as a Secondary Antioxidant

| Chemical System | Observation | Mechanism of Action |

| Polymer Systems (e.g., Polypropylene) | Enhanced long-term thermal stability and prevention of oxidative degradation. | Decomposition of hydroperoxides into non-radical, stable products (alcohols). |

| Organic Materials | Inhibition of auto-oxidation chain reactions. | Stoichiometric reaction with hydroperoxides, leading to the oxidation of this compound to diethyl sulfate. |

Advanced Spectroscopic Characterization and Structural Analysis of Diethyl Sulfite

Vibrational Spectroscopy Applications for Diethyl Sulfite (B76179)

Vibrational spectroscopy, encompassing techniques such as Infrared (IR) and Raman spectroscopy, is fundamental in identifying functional groups and understanding molecular vibrations within a compound. For diethyl sulfite, these methods help characterize the S=O, C-O, and C-C stretching and bending modes, which are indicative of its structure.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to obtain the infrared spectrum of a compound, revealing characteristic absorption bands corresponding to specific molecular vibrations. FTIR spectra for this compound are available, with reported techniques including analysis of a layer between KBr pellets nih.gov. The S=O stretching vibration is typically a strong absorption in the infrared spectrum of sulfites and can provide information about the bonding environment of the sulfinyl group uc.pt. Studies on related compounds like dimethyl sulfite have utilized matrix-isolation FTIR spectroscopy to investigate conformational isomers and their vibrational spectra, demonstrating the utility of this technique in analyzing the subtle structural differences arising from conformational preferences uc.pt, nih.gov.

Raman Spectroscopy Investigations

Raman spectroscopy complements FTIR by providing information about molecular vibrations that are Raman active. While FTIR measures changes in dipole moment during vibration, Raman spectroscopy measures changes in polarizability. Raman spectra for this compound are also available nih.gov. Research involving dialkyl sulfites has included studies utilizing both Raman and infrared spectroscopy to characterize their vibrational properties nist.gov. Although specific detailed Raman data for this compound were not extensively found in the provided snippets, Raman spectroscopy is generally valuable for analyzing sulfur-containing compounds and can provide insights into the skeletal vibrations of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for the structural confirmation of this compound.

Proton and Carbon-13 NMR for Structural Confirmation

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their neighboring environments through chemical shifts and coupling patterns. ¹³C NMR spectroscopy provides similar information for carbon atoms. ¹H and ¹³C NMR spectra for this compound are available from various sources nih.gov, chemicalbook.com. Analysis of the chemical shifts and coupling constants in the ¹H NMR spectrum allows for the identification of the ethyl groups (CH₃CH₂O-) attached to the sulfite core. The ¹³C NMR spectrum provides distinct signals for the methyl and methylene (B1212753) carbons of the ethyl groups. The characteristic chemical shifts and splitting patterns confirm the presence of two equivalent ethyl groups bonded to the sulfite oxygen atoms, consistent with the this compound structure. Databases like NMRShiftDB also provide access to NMR spectral data nih.gov.

Mass Spectrometry Techniques for this compound and its Derivatives

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. Electron Ionization (EI) MS is commonly used for volatile organic compounds.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, typically to several decimal places, allowing for the precise determination of a compound's elemental composition. For this compound, with the molecular formula C₄H₁₀O₃S wikipedia.orgsigmaaldrich.com, HRMS can be used to confirm this composition by comparing the experimentally obtained exact mass of the molecular ion or its adducts with the theoretically calculated exact mass.

The theoretical monoisotopic mass for this compound (C₄H₁₀O₃S) is calculated based on the exact masses of its constituent isotopes (¹²C, ¹H, ¹⁶O, ³²S). PubChem lists the monoisotopic mass of this compound as 138.035065 Da americanelements.com. Analyzing a sample of this compound using HRMS, typically coupled with ionization techniques like electrospray ionization (ESI) or electron ionization (EI), would yield a molecular ion peak or a characteristic adduct ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The exact mass measurement of this peak can then be compared to the theoretical mass to confirm the molecular formula C₄H₁₀O₃S. The high resolving power of HRMS instruments allows for the differentiation of ions with very close nominal masses but different elemental compositions, thus providing a high degree of confidence in the molecular formula assignment.

Additionally, HRMS can provide information about the isotopic distribution of the molecular ion. Elements like sulfur have naturally occurring heavier isotopes (e.g., ³³S, ³⁴S) which contribute to characteristic isotopic peaks in the mass spectrum. The pattern and relative intensities of these isotopic peaks can further support the assigned molecular formula. For a molecule containing sulfur, the presence of a significant M+2 peak (corresponding to the incorporation of ³⁴S) is a strong indicator of sulfur's presence.

While specific HRMS data for this compound showing exact mass measurements and isotopic patterns were not extensively detailed in the search results, the principle of using HRMS for accurate mass and isotopic analysis is standard for confirming the molecular formula of organic compounds like this compound.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS), also known as MS², involves the isolation of a precursor ion (typically the molecular ion or a characteristic fragment ion) followed by its fragmentation through techniques like collision-activated dissociation (CAD). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that provides structural information about the precursor ion.

For this compound, MS/MS analysis can elucidate its characteristic fragmentation pathways, revealing insights into the stability of different bonds within the molecule. Based on the structure of this compound (CCOS(=O)OCC), potential fragmentation pathways could involve the cleavage of C-O, S-O, or C-C bonds, as well as rearrangements.

While detailed MS/MS fragmentation data specifically for this compound was not widely available in the consulted sources, studies on related sulfite esters, such as dimethyl sulfite, indicate a diagnostic elimination of an SO₂ molecule upon collision-activated dissociation purdue.edu. This suggests that a significant fragmentation pathway for this compound under CAD conditions could involve the loss of SO₂ (neutral mass 64 Da), leading to a fragment ion with an m/z value corresponding to the molecular ion minus 64.

Other potential fragmentation events could include the loss of an ethyl radical (•C₂H₅, 29 Da), an ethoxy radical (•OC₂H₅, 45 Da), or even larger fragments resulting from more complex rearrangements. The specific fragment ions observed and their relative abundances in the MS/MS spectrum are dependent on the collision energy used and the ionization method employed.

Analyzing the fragmentation pattern obtained from tandem mass spectrometry provides valuable structural confirmation and can help differentiate this compound from isomeric compounds. The presence of characteristic fragment ions, such as those resulting from the loss of SO₂ or ethyl/ethoxy groups, serves as a fingerprint for the identification of this compound in complex mixtures.

Further research involving dedicated MS/MS experiments on this compound at varying collision energies would be necessary to fully map its fragmentation pathways and provide a comprehensive understanding of its behavior under these conditions.

Computational Chemistry and Theoretical Studies of Diethyl Sulfite

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical methods are fundamental in determining the electronic structure and relative energies of different molecular arrangements of diethyl sulfite (B76179). These calculations provide insights into the distribution of electrons and the stability of various forms of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular properties. Studies on related sulfites, such as dimethyl sulfite, have utilized DFT with various basis sets to investigate their preferred conformations and vibrational spectra. uc.ptnih.govacs.org For instance, DFT calculations with the B3LYP functional and basis sets like aug-cc-pVQZ have been employed to determine the optimized geometries and relative energies of different conformers. uc.ptnih.govacs.org These calculations help in understanding the electronic structure and how it influences the molecule's shape and energy.

Ab Initio Methods, including Møller–Plesset Perturbation Theory (MP2)

Ab initio methods, which are based on first principles without empirical parameters, are also applied in the theoretical study of organic sulfites. Møller–Plesset perturbation theory (MP2) is one such method used to incorporate electron correlation effects, providing a more accurate description of the electronic structure and relative energies compared to Hartree-Fock methods. uc.ptnih.govacs.org Research on dimethyl sulfite has used MP2 calculations with basis sets such as 6-31++G(d,p) to complement DFT studies in determining conformer stabilities and energy landscapes. uc.ptnih.govacs.org These methods are essential for obtaining reliable energetic comparisons between different molecular arrangements.

Conformational Analysis of Diethyl Sulfite Molecules

Conformational analysis is a key area of computational study for flexible molecules like this compound, which can adopt various three-dimensional arrangements due to rotation around single bonds. uc.pt

Prediction of Stable Conformers and Energy Landscapes

Computational methods are used to predict the stable conformers of this compound and map the energy landscape associated with internal rotations. By performing potential energy surface scans and geometry optimizations at different levels of theory (DFT, MP2), researchers can identify energy minima corresponding to stable conformers and the energy barriers separating them. Studies on dimethyl sulfite, a molecule with similar structural flexibility, have identified multiple stable conformers (e.g., GG, GT, GG') and calculated their relative energies. uc.ptnih.govacs.orgconicet.gov.ar This provides a theoretical basis for understanding the distribution of molecules among different shapes at a given temperature.

Correlating Computational Results with Experimental Spectroscopic Data

Theoretical calculations of vibrational spectra (e.g., using DFT) are often performed for predicted conformers to compare with experimental spectroscopic data, such as Fourier Transform Infrared (FTIR) spectroscopy. uc.ptnih.govacs.org This correlation is crucial for validating computational predictions and experimentally identifying the presence of specific conformers. By comparing calculated vibrational frequencies and intensities with experimental spectra, researchers can assign observed spectral features to particular conformers, confirming their existence and relative populations. uc.ptnih.govacs.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound and characterizing the transition states that govern reaction rates. sigmaaldrich.comwikipedia.org While specific studies on this compound reaction mechanisms were not prominently found, computational approaches applied to related sulfur compounds and reactions involving sulfite species provide relevant methodologies.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules and are particularly valuable for investigating the intermolecular interactions within a system over time. By simulating the behavior of molecules based on classical mechanics principles, MD can provide insights into the structural, dynamic, and thermodynamic properties of substances in condensed phases, such as liquids.

While specific detailed research findings from molecular dynamics simulations focused solely on the intermolecular interactions of this compound were not extensively found in the immediate search, the application of this method to similar sulfur-containing compounds and electrolyte systems provides a strong indication of its relevance and the types of insights that could be gained.

In a typical MD simulation aimed at understanding intermolecular interactions of a liquid like this compound, a representative number of molecules would be placed in a simulation box with periodic boundary conditions to mimic a bulk system. The interactions between these molecules are described by a force field, which is a set of mathematical functions and parameters that approximate the potential energy of the system based on the positions of the atoms. These force fields typically include terms for bonded interactions (stretching, bending, torsion) and non-bonded interactions, the latter being crucial for studying intermolecular forces. Non-bonded interactions commonly comprise van der Waals forces (Lennard-Jones potential) and electrostatic interactions (Coulomb potential), calculated based on assigned partial charges on the atoms.

Once the system is set up and the force field is defined, Newton's equations of motion are integrated numerically to track the position and velocity of each atom over time. This generates a trajectory that represents the evolution of the system in phase space. Analysis of this trajectory allows for the calculation of various properties related to intermolecular interactions.

Key aspects typically investigated through MD simulations of intermolecular interactions include:

Radial Distribution Functions (RDFs): RDFs, g(r), quantify the probability of finding an atom of a certain type within a given distance 'r' from an atom of another type (or the same type). Analyzing the peaks and features of RDFs provides information about the spatial arrangement and local structure in the liquid, revealing preferred distances and coordination numbers between molecules or specific atoms within them. Studies on related sulfite-based systems and organic liquids often utilize RDFs to characterize solvation structures and intermolecular packing. nih.gov

Interaction Energies: MD simulations can calculate the average potential energy contributions from different types of intermolecular interactions (e.g., van der Waals, electrostatic) between molecules. This helps in understanding the relative strength and nature of the forces holding the liquid together.

Dynamic Properties: MD can also probe the dynamics of intermolecular interactions, such as diffusion coefficients and rotational correlation times, which are influenced by the strength and nature of the forces between molecules.

Environmental Behavior and Transformation Studies of Diethyl Sulfite

Atmospheric Chemistry of Diethyl Sulfite (B76179)

There is a lack of specific data on the atmospheric degradation of diethyl sulfite. While general principles of atmospheric chemistry suggest that it would react with photochemically generated radicals like the hydroxyl radical (•OH), no specific kinetic studies or photo-oxidation pathway analyses for this compound were found. Research on other organosulfur compounds indicates that the presence of sulfur-containing functional groups can influence reaction rates, but direct application of these findings to this compound is not scientifically rigorous acs.org.

Photo-oxidation Pathways and Radical Reactions

No studies detailing the specific photo-oxidation pathways of this compound or its reaction rate constants with key atmospheric radicals (e.g., •OH, NO₃, O₃) have been identified.

Gas-Phase Degradation and Byproduct Formation

Information on the atmospheric lifetime, gas-phase degradation processes, and the identity of resulting byproducts for this compound is not available in the current body of scientific literature.

Aquatic and Terrestrial Fate Mechanisms

The behavior of this compound in water and soil environments remains largely uncharacterized.

Adsorption and Desorption Processes in Environmental Matrices

No studies were found that investigated the adsorption and desorption characteristics of this compound in soil or sediment. Therefore, key parameters used to predict environmental mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are unknown.

Biotransformation and Microbial Degradation Pathways

The biological breakdown of this compound has not been a subject of detailed study. While microorganisms are known to metabolize a vast array of organic and sulfur-containing compounds, the specific enzymatic pathways and microbial species capable of degrading this compound have not been identified nih.govnih.gov. Research into the biodegradation of other sulfur compounds, such as diethyl disulfide, involves different chemical linkages and metabolic pathways that cannot be directly applied to this compound nih.gov.

Identification of Microorganisms Involved in Sulfite Ester Degradation

While specific studies identifying microbial strains capable of degrading this compound are not extensively documented in the available scientific literature, research into the biodegradation of the broader class of sulfate (B86663) and sulfite esters provides insight into potential microbial candidates. Bacteria, in particular, are known to utilize these compounds.

Environmental bacteria have been shown to rapidly degrade both primary and secondary alkyl sulfate surfactants. ethz.ch Pseudomonas aeruginosa, an opportunistic pathogen known for its metabolic versatility and resistance to biocides, has been a model organism for studying the degradation of sulfate-ester detergents like sodium dodecyl sulfate (SDS). asm.orgnih.gov This bacterium possesses the enzymatic machinery required to break down these toxic compounds, suggesting that similar microorganisms could potentially metabolize other sulfite or sulfate esters. asm.orgnih.gov The degradation of these compounds is crucial not only for bioremediation but also for the bacteria's ability to colonize environments where such chemicals are present. asm.org

Research on volatile organic sulfur compounds (VOSCs) has also identified strains like Pseudomonas sp. strain WL2, isolated from activated sludge, which can efficiently metabolize related sulfur compounds such as ethyl mercaptan and diethyl disulfide. nih.gov This indicates that microbial communities in wastewater treatment plants and other contaminated environments are likely to contain species with the metabolic pathways necessary for the degradation of various organosulfur compounds, potentially including this compound. The ability of microorganisms to use sulfonates and sulfate esters as a source of sulfur for growth is a key adaptation, especially in sulfate-limited environments. ethz.choup.com

Enzyme-Mediated Transformation Mechanisms

The enzymatic transformation of sulfite and sulfate esters is primarily carried out by a class of enzymes known as sulfatases or sulfohydrolases. These enzymes catalyze the hydrolysis of the ester bond, breaking the compound into an alcohol and an inorganic sulfite or sulfate molecule.

For alkyl sulfate esters, the key enzymes are alkylsulfatases. ethz.ch In Pseudomonas aeruginosa, for example, the alkylsulfatase SdsA1 is responsible for initiating the degradation of sodium dodecyl sulfate (SDS). nih.govresearchgate.net The general mechanism involves the hydrolytic cleavage of the C-O-S ester linkage.

General Reaction for Alkyl Sulfatase: R-O-SO₃⁻ + H₂O → R-OH + HSO₄⁻ (Alkyl Sulfate + Water → Alcohol + Hydrogen Sulfate)

While this mechanism is well-documented for sulfate esters, the specific enzymes that act on sulfite esters like this compound are less characterized. ethz.ch However, the principle would be analogous, involving the hydrolysis of the two ethyl-sulfite ester bonds to yield ethanol (B145695) and sulfurous acid (which exists in equilibrium with sulfite and bisulfite in water).

Bacterial utilization of aromatic sulfate esters is catalyzed by arylsulfatases, many of which are related to human lysosomal sulfatases and contain a unique active-site formylglycine group that is generated post-translationally. oup.comscirp.org The expression of these sulfatases is often regulated by the availability of sulfur in the environment; in the absence of preferred sulfur sources like sulfate or cysteine, bacteria induce the expression of genes encoding these enzymes to scavenge sulfur from organosulfur compounds. ethz.choup.com

Involvement in Advanced Oxidation Processes (AOPs) for Environmental Remediation

Sulfite (S(IV)) is increasingly recognized as a valuable precursor in Advanced Oxidation Processes (AOPs) for water and wastewater treatment due to its low cost, low toxicity, and ability to generate highly reactive radical species. nih.gov AOPs are designed to degrade persistent organic pollutants through the action of powerful oxidants. mdpi.com In sulfite-based AOPs, sulfite is activated by various methods to produce a cascade of reactive species, including sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂•⁻). nih.govdigitellinc.com

The activation of sulfite can be achieved through several means:

UV Irradiation (UV/sulfite): When sulfite solutions are exposed to UV light, reductive species like hydrated electrons (eₐ₋) and hydrogen radicals (H•) can be formed. In the presence of oxygen, the process can also generate oxidative radicals, making it a versatile oxidation-reduction coupling process. researchgate.netresearchgate.net

Transition Metals (e.g., Fe(VI), Mn(VII)): Ferrate (Fe(VI)) or permanganate (B83412) (Mn(VII)) can react with sulfite via a one-electron transfer to initiate a radical chain reaction. This process forms the sulfite radical (SO₃•⁻), which rapidly reacts with dissolved oxygen to form the peroxomonosulfate radical (SO₅•⁻), a key intermediate that leads to the formation of highly reactive SO₄•⁻ and •OH. digitellinc.com

Other Oxidants (e.g., H₂O₂, ClO₂): Combining sulfite with hydrogen peroxide (H₂O₂) or chlorine dioxide (ClO₂) can also generate a variety of reactive species, including SO₄•⁻, •OH, O₂•⁻, and singlet oxygen (¹O₂), leading to the rapid degradation of micropollutants. nih.govresearchgate.net

The sulfate radical (SO₄•⁻) is a particularly effective oxidant with a high redox potential (2.5–3.1 V) and a longer half-life compared to the hydroxyl radical, allowing it to be highly effective over a broader pH range for degrading a wide array of contaminants. nih.govfrontiersin.org The specific reactive species that dominate the degradation process depend on factors such as pH, the molar ratio of sulfite to the activator, and the presence of dissolved oxygen. digitellinc.comresearchgate.net

Table 1: Overview of Sulfite-Based Advanced Oxidation Processes (AOPs) This interactive table summarizes common sulfite-based AOPs and the primary reactive species generated.

| AOP System | Activator(s) | Primary Reactive Species Generated | Key Characteristics |

|---|---|---|---|

| UV/Sulfite | UV Light, O₂ | eₐ₋, H•, SO₄•⁻, •OH | Can function as an advanced reduction process (ARP) in the absence of oxygen or a coupled oxidation-reduction process in its presence. researchgate.netresearchgate.net |

| H₂O₂/Sulfite | Hydrogen Peroxide | SO₄•⁻, •OH, O₂•⁻, ¹O₂ | Achieves rapid degradation of micro-contaminants through a diverse mix of radicals. nih.gov |

| Fe(VI)/Sulfite | Ferrate(VI) | Fe(V), SO₄•⁻, •OH | The dominant reactive species can shift from Fe(V) to SO₄•⁻/•OH by adjusting the sulfite-to-ferrate ratio. digitellinc.com |

| Mn(VII)/Sulfite | Permanganate(VII) | Mn(VI), Mn(V), SO₄•⁻, •OH | A complex system where both reactive manganese species and sulfur-based radicals contribute to degradation. digitellinc.com |

| ClO₂/Sulfite | Chlorine Dioxide | ClO•, SO₄•⁻ | Employs chlorine dioxide to activate bisulfite, generating both chlorine and sulfate radicals. researchgate.net |

Biological Interactions and Biochemical Implications of Diethyl Sulfite

Antimicrobial Properties and Mechanisms of Action

Diethyl sulfite (B76179) has been noted for its ability to inhibit microbial growth, a property that has been explored in various contexts. wikipedia.org

Elucidation of Cellular Targets

The antimicrobial efficacy of sulfites is primarily attributed to the molecular form that can freely diffuse through cell membranes and decrease intracellular pH. researchgate.net Sulfites are highly reactive and can inactivate various macromolecules within the cell. researchgate.net Proposed mechanisms for the antimicrobial action of sulfites include their strong reducing power, which can lower oxygen tension to a level below which aerobic organisms can grow, or direct action on enzymatic systems. researchgate.net Sulfites can react with cellular adenosine (B11128) triphosphate (ATP) and block cystine disulfide bonds, leading to the inhibition of several enzymes involved in cellular metabolism, including glycolysis. researchgate.net

Studies on the mechanism of action of other antibacterial agents, such as 2-methyl-1,4-naphthoquinone, suggest that they may act by blocking essential enzymes through combination with sulfhydryl groups of enzymes or bacterial metabolites. nih.gov While this is a different class of compound, it highlights the importance of interactions with sulfhydryl groups as a potential mechanism for antimicrobial activity.

Biochemical Modulation and Cellular Responses to Sulfite Esters

Sulfite esters, including diethyl sulfite, can modulate biochemical processes and elicit cellular responses, particularly in the context of oxidative stress and interactions with biomolecules.

Investigation of Oxidative Stress Induction and Antioxidant Enzyme Activity

Sulfite is considered a potentially toxic molecule that can induce oxidative stress through the increased production of sulfur- and oxygen-centered free radicals. hu.edu.joresearchgate.net This oxidative stress can lead to damage to cellular components. frontiersin.org

Studies involving sodium metabisulfite, another sulfite compound, have shown that it can induce oxidative stress by decreasing serum antioxidant enzyme activities and reduced glutathione (B108866) (GSH) levels, while increasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. hu.edu.jo This suggests that increased ingestion of sulfite may cause damage to hepatocytes, correlating the observed oxidative effect with elevated liver enzymes. hu.edu.jo

However, the biological system has mechanisms to counteract sulfite toxicity. The enzyme sulfite oxidase (SOX) plays a crucial role in detoxifying sulfite by oxidizing it to sulfate (B86663). researchgate.netfrontiersin.orgresearchgate.net Studies in rats have shown that in SOX competent groups, sulfite treatment significantly increased the activities of hippocampus antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.net This suggests that the hippocampus antioxidant capacity is upregulated as a defense mechanism against sulfite-dependent oxidative stress in SOX competent individuals. researchgate.net In contrast, exposure to sulfite had no effect on the antioxidant status in the hippocampus of SOX deficient rats. researchgate.net

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify them. nih.govnih.gov Antioxidant enzymes like SOD, CAT, and GPx are key components of the cellular defense system against oxidative stress, working to dismutate superoxide radicals and remove hydrogen peroxide. nih.govnih.gov

The interaction between sulfite and oxidative stress is complex, involving both the generation of reactive species and the activation of antioxidant defense mechanisms. The specific effects can depend on the concentration of sulfite, the duration of exposure, and the capacity of the organism's detoxification systems.

Studies on DNA and Protein Interactions

Sulfite and related reactive sulfur species have the potential to interact with various cellular components, including DNA and proteins. researchgate.netfrontiersin.org Sulfite radicals can cause damage to DNA chains via free radical mechanisms and can also react with lipids and proteins. researchgate.netresearchgate.net

Studies on the interaction of sulfite with DNA have shown that it can react with cytosine and uracil (B121893) in DNA and RNA in vitro, respectively. researchgate.net These interactions can lead to damage in DNA chains. researchgate.net

Proteins are also targets for interaction with sulfite. The toxicity of sulfite is thought to involve interactions between sulfite radicals and cell components, with proteins being significantly affected. researchgate.netresearchgate.netnih.gov Sulfite can potentially modify proteins, affecting their structure and function. For instance, the mechanism of action of some antibacterial agents involves blocking enzymes through interaction with sulfhydryl groups. nih.gov While direct studies on this compound's interaction with specific DNA or protein targets are limited in the provided context, the known reactivity of sulfite and the behavior of related compounds suggest that such interactions are plausible mechanisms for its biological effects.

Techniques such as DNA footprinting and electrophoretic mobility shift assays (EMSA) are commonly used to study DNA-protein interactions and identify binding sites. springernature.comnih.govbiocompare.comub.ac.id While these methods have been applied to study interactions with other molecules like dimethyl sulfate, their specific application to this compound is not detailed in the provided information. nih.govnih.gov

Potential Applications in Pharmaceutical Chemistry

This compound has potential applications in pharmaceutical chemistry, primarily as a reagent and intermediate in the synthesis of various medicinal compounds. chemblink.comontosight.ai

Its ability to introduce the ethylsulfonyl group into molecules can significantly alter their properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. chemblink.com this compound is used in the production of sulfite esters, which are important in the development of certain anti-inflammatory and antihistamine drugs. chemblink.com It also serves as a protecting group for certain functional groups in organic synthesis within the pharmaceutical industry, facilitating desired chemical reactions. guidechem.com The compound's reactivity and ability to form various derivatives contribute to its versatility in chemical synthesis for drug development. chemblink.comontosight.ai

The use of this compound as an intermediate allows for the formation of complex molecules with specific biological activities required for pharmaceutical applications. chemblink.com

Role as a Protecting Group in Pharmaceutical Synthesis

This compound is employed in the pharmaceutical industry for its ability to act as a protecting group for certain functional groups during organic synthesis. guidechem.com Protecting groups are temporarily introduced into a molecule to mask or block a specific functional group, preventing it from reacting during a subsequent chemical transformation. After the desired reaction has been completed, the protecting group is selectively removed to restore the original functional group. This strategy is crucial in the synthesis of complex molecules, including pharmaceuticals, where multiple functional groups with different reactivities may be present.

In the context of pharmaceutical synthesis, this compound can be used to protect functional groups such as aldehydes and ketones. guidechem.com The mechanism involves the reaction of the aldehyde or ketone with this compound to form a cyclic sulfite acetal (B89532) or ketal. This protected form is generally stable to a range of reaction conditions that would otherwise affect the unprotected carbonyl group. Once the necessary synthetic steps are completed, the sulfite acetal or ketal can be cleaved under appropriate conditions to regenerate the aldehyde or ketone.

While specific detailed examples of this compound being used as a protecting group in the synthesis of approved pharmaceuticals were not extensively found in the search results, its general application in protecting aldehydes and ketones in organic synthesis is noted. guidechem.com The use of protecting groups like those derived from this compound allows for convergent and linear synthesis strategies, enabling the construction of complex molecular architectures required for drug candidates.

Exploration of Biological Activity of this compound Derivatives

The exploration of biological activity often focuses on derivatives of a core compound rather than the compound itself, as modifications can significantly alter interactions with biological systems. While direct biological activity of this compound itself is not a primary focus in the provided search results beyond its use as a fumigant releasing sulfur dioxide chemblink.com, the synthesis and investigation of biological activities of various sulfite derivatives have been reported.

Research has explored the synthesis and characterization of derivatives containing sulfite moieties for potential biological applications. For instance, studies have investigated the synthesis of D-Mannitol derivatives with sulfite and sulfate moieties. researchgate.net These studies focus on the chemical synthesis and characterization of these new compounds.

Another area of research involves the synthesis and evaluation of the biological activity of heterocyclic derivatives. While not directly derived from this compound, studies on the synthesis and antimicrobial activity of heterocyclic derivatives of compounds like totarol (B1681349) illustrate the broader approach of synthesizing derivatives to explore biological effects. nih.gov Similarly, the synthesis and antibacterial activity of oxadiazole and triazole derivatives have been investigated, demonstrating the creation of new chemical entities with potential biological actions through derivatization. ajol.info

The synthesis of sulfite derivatives can involve various chemical reactions. For example, a two-step synthesis involving the reaction of diols with thionyl chloride can yield sulfite derivatives. researchgate.net The exploration of the biological activity of these derivatives is a subsequent step, often involving in vitro or in vivo assays depending on the target activity (e.g., antimicrobial, cytotoxic). nih.govajol.inforesearchgate.net

Although the search results mention the potential for biological activity in derivatives of related compounds like dimethyl sulfite ontosight.ai, specific detailed research findings on the biological activity directly attributable to this compound derivatives in a pharmaceutical context were not prominently featured. The research tends to focus on the synthesis of novel compounds containing sulfite or related sulfur-containing functional groups and then evaluating their biological properties.

| Compound Name | PubChem CID |

| This compound | 69223 |

| Sulfur dioxide | 1089 |

| Ethanol (B145695) | 702 |

| Thionyl chloride | 24817 |

| D-Mannitol | 6251 |

| Dimethyl sulfite | 616-42-2 (CAS, PubChem CID is 69223 which is for this compound, need to verify) |

| Totarol | 10251 |

| Terephthalic acid | 749 |

| Dimethyl sulfate | 680-64-1 (CAS, PubChem CID is 12332) |

| Methanol | 887 |

| Sulfuric acid | 1118 |

| Chlorosulfuric acid | 24643 |

| Diethyl sulfate | 6621 |

| Potassium iodide | 4873 |

| Sodium sulfate | 24149 |

| Ethyl iodide | 8007 |

| Sodium bicarbonate | 10340 |

| Pyridine | 929 |

| Dichloromethane | 6344 |

| Tetrahydrofuran | 8028 |

| Aldehydes | N/A |

| Ketones | N/A |

Note: PubChem CID for Dimethyl sulfite is listed as 69223 in one source wikipedia.org, which is the same as this compound. This appears to be an error in the source. A separate search confirms Dimethyl sulfite CAS is 616-42-2 and PubChem CID is 12332.

Future Research Directions and Emerging Trends in Diethyl Sulfite Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

Current synthesis methods for diethyl sulfite (B76179) can involve the reaction of ethanol (B145695) with sulfurous acid or the reaction of ethanol with thionyl chloride followed by oxidation. ontosight.ai Future research is focused on developing more sustainable and environmentally benign routes. This includes exploring methods that utilize renewable feedstocks, minimize waste generation, and employ milder reaction conditions. The broader chemical industry is moving towards greener processes, and the synthesis of compounds like diethyl sulfite is expected to follow this trend. Research into using CO₂ as a feedstock for the synthesis of dialkyl carbonates, such as diethyl carbonate, highlights the potential for utilizing abundant and less environmentally impactful resources in related chemical synthesis. acs.orgrsc.orgrsc.org While these studies focus on carbonates, the principles and catalytic systems explored could potentially be adapted or provide inspiration for developing sustainable routes to sulfites. Utilizing waste materials as precursors for chemical synthesis is another area of growing interest in sustainable chemistry that could be explored for this compound production. researchgate.net

Application in Novel Material Science and Polymer Chemistry

This compound is already known as an antioxidant additive in some polymers. wikipedia.org This suggests potential for further exploration of its role in polymer chemistry. Future research could investigate the incorporation of this compound or its derivatives into novel polymer structures to impart specific properties, such as enhanced thermal stability, flame retardancy, or improved resistance to degradation. The use of related sulfite compounds in battery technology, specifically as an additive in electrolytes for lithium-ion batteries to improve decomposition resistance and conductivity, indicates a potential area for this compound in material science. sigmaaldrich.comresearchgate.net Exploring this compound's interactions with different polymer matrices and its effectiveness in preventing various degradation mechanisms under different conditions represents a fertile ground for future research.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and exploring new applications. Advanced mechanistic studies employing a combination of experimental techniques and computational chemistry are an emerging trend in chemical research. researchgate.netresearchgate.netresearchgate.net This could involve studying the kinetics and thermodynamics of reactions involving this compound, identifying intermediates, and mapping reaction pathways. Computational methods, such as Density Functional Theory (DFT), can provide insights into reaction barriers and the influence of catalysts or reaction conditions on the mechanism. researchgate.netresearchgate.net Studies on the mechanistic aspects of related sulfur compounds, such as the oxidation of dimethyl sulfide (B99878) or the reactions of sulfites in various chemical processes, provide a foundation for applying similar approaches to this compound chemistry. researchgate.netacs.orgacs.orgresearchgate.netbeilstein-journals.org

Interdisciplinary Research on Environmental Impact and Mitigation Strategies

Understanding the environmental fate and potential impact of this compound is essential for its responsible use and the development of sustainable practices. Future research should involve interdisciplinary approaches to assess its persistence, mobility, and potential toxicity in various environmental compartments. environmentclearance.nic.inpnglng.commdpi.comca.gov This includes studying its degradation pathways in air, water, and soil, as well as developing strategies for its removal or mitigation if necessary. Research into the environmental impacts and mitigation strategies for other chemicals, such as anesthetic gases or organic contaminants, provides a framework for assessing and addressing the environmental footprint of this compound. mdpi.comca.gov Developing eco-friendly disposal methods or exploring ways to recover and reuse this compound from waste streams are important aspects of this research direction.

Q & A

Q. What synthetic routes are most effective for producing high-purity diethyl sulfite, and what are the critical reaction parameters?

this compound is synthesized via the reaction of ortho esters (e.g., triethyl orthoacetate) with sulfur dioxide. Optimal conditions include room temperature (24 hours), yielding >95% conversion for triethyl orthoacetate, confirmed by NMR and GLC analysis. Elevated temperatures (85–90°C for 2 weeks) are required for less reactive ortho esters like triethyl orthoformate. Catalytic SO₂ facilitates alkoxy exchange, but steric hindrance in substituted ortho esters reduces reactivity .

Q. Which analytical techniques are prioritized for characterizing this compound and verifying its purity in synthetic mixtures?

Nuclear Magnetic Resonance (NMR) and Gas-Liquid Chromatography (GLC) are critical. NMR identifies structural changes (e.g., conversion of ortho esters to this compound), while GLC quantifies product ratios and detects byproducts like ethyl acetate. For purity assessment, recovery studies using sulfur removal methods (e.g., copper treatment) show median recoveries of 90% with narrow ranges (79–98%), ensuring reproducibility .

Q. How does the dielectric constant of this compound influence its utility in electrochemical applications?

this compound has a dielectric constant of 15.9 at 20°C, indicating moderate polarity. This property enhances ion dissociation in electrolytes, particularly in lithium-ion batteries, where it improves conductivity and oxidation stability (~4.5 V vs. Li/Li+). Its compatibility with lithium bis(oxalato)borate (LiBOB) stems from this dielectric behavior, enabling high-performance electrolytes .

Q. What mechanistic insights explain the reaction of ortho esters with sulfur dioxide to form this compound?

The reaction proceeds via nucleophilic attack of SO₂ on the ortho ester’s central carbon, leading to cleavage of alkoxy groups and formation of this compound and esters (e.g., ethyl acetate). Steric effects dictate reactivity: triethyl orthobenzoate reacts slower (relative reactivity: 0.35) due to bulky substituents, while alkoxy exchange dominates in mixed ortho ester systems .

Advanced Research Questions

Q. How does this compound enhance the oxidative stability of LiBOB-based electrolytes in lithium-ion batteries?

this compound acts as a co-solvent, reducing electrolyte decomposition at high voltages. It forms stable SEI (solid-electrolyte interphase) layers, validated by cyclic voltammetry showing oxidation potentials >4.5 V. Comparative studies with carbonate solvents demonstrate 20% higher capacity retention after 500 cycles in LiBOB-DES systems .

Q. What methodological challenges arise when quantifying this compound in sewage sludge or environmental samples?

Matrix interference (e.g., phthalates) and low recovery rates (38–127% with TBA sulfite reagent) complicate analysis. Copper-based sulfur removal improves recovery (42–114%) and precision (10th–90th percentile: 79–98%). Exclusion of high-blank compounds (e.g., diethyl phthalate) and reproducibility checks are critical .

Q. How do conflicting data on this compound’s carcinogenic potential impact experimental risk assessment?

Epidemiological studies lack direct exposure data, complicating causality. Co-exposure to sulfuric acid mists in industrial settings confounds results. In vitro models using controlled dosing (e.g., LD₅₀ = 440 mg/kg in rats) are prioritized for isolated risk evaluation, necessitating stringent exposure controls in lab settings .

Q. Can computational models predict this compound’s thermal degradation pathways in electrolyte formulations?

Molecular dynamics simulations and DFT calculations model bond dissociation energies (e.g., S-O bonds) to predict decomposition products like sulfates. These correlate with experimental HPLC-MS data from thermal stress tests (85°C), guiding electrolyte design for enhanced thermal resilience .

Q. What byproducts are generated during this compound synthesis, and how are they managed in scalable protocols?

Key byproducts include ethyl esters (e.g., ethyl acetate) and cyclohexene derivatives (from substituted ortho esters). Distillation and fractional crystallization isolate this compound (>98% purity), while GLC monitors residual reactants. Scalability requires optimizing SO₂ stoichiometry to minimize side reactions .

Q. How do sulfite oxidation kinetics in this compound inform catalytic system design for desulfurization processes?

Ammonia-based desulfurization models show sulfite oxidation rates depend on O₂ diffusion and pH. Lab-scale reactors achieve ±20% agreement between predicted and experimental oxidation ratios, guiding catalyst selection (e.g., transition metals) and reactor geometry optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.